t-Butyldiphenyl silane
Description
The Critical Role of Silyl (B83357) Protecting Groups in Multistep Organic Synthesis
Multistep organic synthesis often involves the construction of complex molecules with multiple functional groups. The challenge lies in performing a chemical transformation on one part of the molecule without affecting other reactive sites. Silyl protecting groups, which form silyl ethers with hydroxyl groups, are a powerful tool to temporarily mask the reactivity of alcohols, phenols, and other functionalities. ontosight.aiontosight.ai This protection allows for a wide range of chemical reactions to be carried out selectively on other parts of the molecule. ontosight.ai
The utility of silyl ethers stems from their unique combination of stability and controlled reactivity. They are generally stable to a variety of reaction conditions, including those involving strong bases, oxidizing agents, and many other reagents. ontosight.aiontosight.ai However, they can be selectively removed under specific and often mild conditions, regenerating the original functional group. This orthogonality is a key principle in protecting group chemistry, enabling chemists to deprotect one functional group while others remain intact. The ease of their introduction and removal, coupled with their compatibility with many synthetic transformations, makes silyl protecting groups a fundamental component of modern organic synthesis. wikipedia.org
Evolution of Protecting Group Paradigms in Retrosynthetic Analysis
Retrosynthetic analysis, a method for designing a synthesis plan, involves breaking down a complex target molecule into simpler, commercially available starting materials. Protecting groups are integral to this process, as they allow for the logical disconnection of bonds that would otherwise be synthetically challenging. The evolution of protecting group paradigms has been driven by the need for greater selectivity, stability, and milder deprotection conditions.
Early protecting groups often required harsh conditions for their removal, limiting their applicability to robust molecules. The development of silyl ethers marked a significant advancement, offering a broader spectrum of stabilities that could be fine-tuned by altering the substituents on the silicon atom. This led to the concept of "orthogonal" protecting group strategies, where multiple, different protecting groups can be used in a single molecule and removed independently of one another. This paradigm shift has enabled the synthesis of increasingly complex and sensitive molecules, such as natural products, pharmaceuticals, and advanced materials. nbinno.com
Historical Development and Contemporary Significance of t-Butyldiphenyl Silane (B1218182) (TBDPS) in Protecting Group Chemistry
The tert-butyldiphenylsilyl (TBDPS) group was first introduced in 1975 by Hanessian and Lavallée as a novel protecting group for alcohols. wikipedia.org It was specifically designed to offer enhanced stability compared to the then-prevalent tert-butyldimethylsilyl (TBDMS) group, particularly under acidic conditions. wikipedia.orggelest.com The inventors highlighted that the TBDPS group retained the advantageous features of silyl ethers, such as ease of formation and compatibility with various analytical techniques, while providing "unique and novel features that constitute a significant improvement over the existing related groups". wikipedia.org
The contemporary significance of TBDPS lies in its exceptional stability and selectivity. ontosight.aiwikipedia.org It is notably resistant to acidic hydrolysis, remaining intact under conditions that would cleave other silyl ethers like TBDMS, as well as other common protecting groups such as O-tetrapyranyl and O-trityl ethers. wikipedia.org This robustness allows for a wider range of synthetic transformations to be performed on TBDPS-protected molecules. Its steric bulk also allows for the selective protection of primary hydroxyl groups over more hindered secondary and tertiary alcohols. wikipedia.orgnih.gov These characteristics have solidified the position of TBDPS as a crucial tool in the synthesis of complex molecules, including carbohydrates and nucleotides. ontosight.ailookchem.com
Overview of Steric and Electronic Influences in Silyl Ether Stability and Reactivity
The stability and reactivity of silyl ethers are primarily governed by the steric and electronic properties of the substituents attached to the silicon atom.
Steric Influences: The size of the groups on the silicon atom plays a critical role in the stability of the corresponding silyl ether. Larger, bulkier groups, such as the tert-butyl and phenyl groups in TBDPS, provide significant steric hindrance around the silicon-oxygen bond. ontosight.ai This steric shield protects the bond from attack by both acids and nucleophiles, thereby increasing the stability of the protecting group. wikipedia.org The steric bulk also influences the rate of both the protection and deprotection reactions. For instance, the bulky nature of the TBDPS group makes it more selective for less hindered primary alcohols. nih.gov
Electronic Influences: The electronic nature of the substituents on the silicon atom also affects the stability of the silyl ether. Electron-withdrawing groups can influence the reactivity of the silicon center. In the case of TBDPS, the two phenyl groups have an inductive electron-withdrawing effect, which can influence the stability of the silyl ether. However, the dominant factor in the stability of TBDPS is generally considered to be its steric bulk. wikipedia.org
The interplay of these steric and electronic factors allows for the fine-tuning of silyl ether stability. By choosing silyl groups with different substituents, chemists can create a hierarchy of protecting groups that can be selectively removed in a specific order. This is exemplified by the differential stability of common silyl ethers, as shown in the table below.
| Silyl Group | Common Abbreviation | Relative Stability to Acid Hydrolysis |
|---|---|---|
| Trimethylsilyl (B98337) | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Properties
Molecular Formula |
C16H19Si |
|---|---|
Molecular Weight |
239.41 g/mol |
InChI |
InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
KTQKOGBTMNDCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for T Butyldiphenyl Silane and Derived Silylating Reagents
Classical Preparations of t-Butyldiphenyl Halosilanes (e.g., t-Butyldiphenyl Chlorosilane)
The classical and most direct route to t-butyldiphenylchlorosilane involves the reaction of a t-butyl organometallic reagent with diphenyldichlorosilane. Two primary methods are prevalent: the Grignard reaction and the lithium-halogen exchange.
Grignard Reaction: This method employs a Grignard reagent, typically t-butylmagnesium chloride, which is prepared by reacting t-butyl chloride with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). google.comorganic-chemistry.org The subsequent addition of diphenyldichlorosilane to the in situ generated Grignard reagent results in the formation of t-butyldiphenylchlorosilane. google.com A patent describes a process where THF, magnesium, and a portion of t-butyl chloride are heated to initiate the reaction. The remaining t-butyl chloride is then added dropwise. After cooling, a catalyst is introduced, followed by the dropwise addition of diphenyldichlorosilane. google.com
Lithium-Halogen Exchange: An alternative approach involves the use of organolithium reagents. nih.govwikipedia.org This method typically utilizes t-butyllithium, which can be prepared from t-butyl chloride and lithium metal. masterorganicchemistry.com The t-butyllithium then reacts with diphenyldichlorosilane to yield the desired product. This method is known for its high reactivity and speed. harvard.edu However, the preparation of t-butyllithium can require specialized equipment to handle the flammable substance safely. google.com
Both methods rely on the nucleophilic attack of the t-butyl carbanion equivalent on the electrophilic silicon atom of diphenyldichlorosilane, displacing one of the chlorine atoms.
| Method | Reagents | Key Features |
| Grignard Reaction | t-Butyl Chloride, Magnesium, Diphenyldichlorosilane | Commonly used, proceeds via a nucleophilic addition mechanism. google.comorganic-chemistry.org |
| Lithium-Halogen Exchange | t-Butyl Halide, Lithium Metal, Diphenyldichlorosilane | Highly reactive, often faster than Grignard reactions. nih.govwikipedia.orgharvard.edu |
Modern and Sustainable Synthetic Approaches to t-Butyldiphenyl Silane (B1218182) Derivatives
While classical methods are effective, research has also focused on developing more sustainable and efficient synthetic routes. One approach involves the direct silylation of alcohols using t-butyldiphenylchlorosilane in the presence of a base. For instance, the reaction of 3-butyn-1-ol (B147353) with t-butyldiphenylchlorosilane, imidazole (B134444), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) provides the corresponding t-butyldiphenylsilyl ether in high yield. orgsyn.org This method avoids the pre-formation of highly reactive organometallic reagents.
Another area of development is the use of alternative catalysts and reaction media to minimize waste and improve safety. For example, a patented method describes the use of a sodium sulfocyanate and cuprous chloride catalyst system in the Grignard-based synthesis of t-butyldiphenylchlorosilane, achieving a product yield of 70%. google.com
Development of Novel t-Butyldiphenyl Silylating Agents (e.g., t-Butyldiphenylsilyl Triflate)
To enhance the reactivity and selectivity of silylation reactions, more potent silylating agents have been developed. A key example is t-butyldiphenylsilyl triflate (TBDPSOTf). The triflate group is an excellent leaving group, making TBDPSOTf a much more reactive electrophile than the corresponding chloride.
The increased reactivity of TBDPSOTf allows for the silylation of less reactive or sterically hindered alcohols. wikipedia.org The installation of the TBDPS group using the triflate can be achieved with a mild base like 2,6-lutidine or pyridine. wikipedia.org This enhanced reactivity expands the scope of the TBDPS protecting group to a wider range of substrates.
Mechanism of Nucleophilic Substitution at Silicon in Silylation Reactions
The fundamental reaction underpinning the formation of t-butyldiphenylsilyl ethers is a nucleophilic substitution at the silicon atom. The generally accepted mechanism is a concerted, single-step process known as the SN2@Si mechanism.
In this mechanism, the nucleophile (e.g., an alcohol) attacks the electrophilic silicon atom, while the leaving group (e.g., chloride or triflate) departs simultaneously. This process proceeds through a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing leaving group occupy the axial positions.
The rate of this reaction is influenced by several factors:
The nature of the nucleophile: More nucleophilic alcohols react faster.
The leaving group: Better leaving groups, such as triflate, accelerate the reaction compared to halides like chloride.
Steric hindrance: The bulky t-butyl and phenyl groups on the silicon atom create significant steric hindrance, which influences the selectivity of the silylation reaction, favoring less sterically hindered primary alcohols over secondary and tertiary alcohols. wikipedia.org
This inherent steric bulk is a key feature of the TBDPS group, contributing to its stability and selective introduction. wikipedia.orgresearchgate.net
Formation and Strategic Implementation of T Butyldiphenyl Silyl Ethers in Complex Molecule Synthesis
Mechanistic Pathways for t-Butyldiphenyl Silyl (B83357) Ether Formation
The formation of a t-butyldiphenyl silyl ether typically proceeds via a nucleophilic substitution reaction at the silicon center of a t-butyldiphenylsilyl halide, most commonly t-butyldiphenylsilyl chloride (TBDPSCl). The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom, displacing the chloride leaving group. libretexts.org This process is generally facilitated by a base to neutralize the hydrochloric acid byproduct. libretexts.org The reaction mechanism can be influenced by the choice of base, solvent, and any catalytic additives, leading to different protocols tailored for specific synthetic needs. wikipedia.org
Amine bases are frequently employed to facilitate the silylation of alcohols with TBDPSCl. wikipedia.org Imidazole (B134444) is a particularly effective mediator for this transformation. In what is often referred to as the Corey protocol, the reaction of an alcohol with TBDPSCl and imidazole in a solvent like dimethylformamide (DMF) is a reliable method for forming TBDPS ethers. wikipedia.org The mechanism is believed to involve the initial formation of a more reactive silylating agent, a silylimidazolium intermediate. This intermediate is then attacked by the alcohol to furnish the desired silyl ether. total-synthesis.com
Pyridine and its derivatives, such as 2,6-lutidine, are also commonly used as bases in silylation reactions. wikipedia.orgwikipedia.org Pyridine can act as both a base and a nucleophilic catalyst. beilstein-journals.org The choice of amine can influence the reactivity and selectivity of the silylation. For instance, more hindered bases like 2,6-lutidine are often used with highly reactive silylating agents like silyl triflates to prevent undesired side reactions. wikipedia.org The selection of the amine base is critical and can be tailored to the specific substrate and desired outcome.
| Amine Base | Typical Solvent | Key Features |
| Imidazole | DMF, CH₂Cl₂ | Forms a highly reactive silylimidazolium intermediate, effective for silylating primary and secondary alcohols. wikipedia.orgchemicalbook.com |
| Pyridine | Pyridine, CH₂Cl₂ | Acts as both a base and a nucleophilic catalyst. wikipedia.orgbeilstein-journals.org |
| 2,6-Lutidine | CH₂Cl₂, Dichloromethane (B109758) | A hindered, non-nucleophilic base often used with highly reactive silyl triflates. wikipedia.org |
To enhance the efficiency and scope of t-butyldiphenyl silylation, various catalytic methods have been developed. These approaches often aim to increase the reaction rate, improve yields, and allow for the silylation of less reactive or sterically hindered alcohols.
One notable catalytic system involves the use of iodine in conjunction with N-methylimidazole. organic-chemistry.org The addition of a catalytic amount of iodine has been shown to significantly accelerate the silylation of primary, secondary, and even tertiary alcohols with silyl chlorides. researchgate.net This method offers a general and high-yielding route to silyl ethers. organic-chemistry.org Another approach utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the dehydrogenative silylation of alcohols with various silanes. organic-chemistry.org This reaction is generally clean and produces dihydrogen as the only byproduct. organic-chemistry.org
Furthermore, proazaphosphatranes have been identified as efficient and mild catalysts for the silylation of a wide array of alcohols and phenols, including those that are sensitive to acid or base. organic-chemistry.org These catalysts are effective even for hindered substrates. organic-chemistry.org The development of such catalytic protocols expands the synthetic utility of the TBDPS protecting group, enabling its application in increasingly complex and delicate molecular architectures.
| Catalyst | Silylating Agent | Substrate Scope | Key Advantages |
| Iodine/N-methylimidazole | Silyl Chlorides | Primary, secondary, and tertiary alcohols researchgate.net | Significant acceleration of reaction rates, high yields. organic-chemistry.orgresearchgate.net |
| Tris(pentafluorophenyl)borane | Hydrosilanes | Primary and secondary alcohols | Clean reaction with dihydrogen as the only byproduct. organic-chemistry.org |
| Proazaphosphatranes | TBDPSCl | Wide variety of alcohols and phenols, including hindered and sensitive substrates. | Mild reaction conditions, high efficiency. organic-chemistry.org |
Chemoselectivity in t-Butyldiphenyl Silylation of Polyfunctional Substrates
A key advantage of the t-butyldiphenylsilyl group is the high degree of chemoselectivity that can be achieved during its introduction onto molecules containing multiple reactive functional groups. beilstein-journals.org This selectivity is primarily governed by the steric bulk of the TBDPS group, which favors reaction with less sterically hindered hydroxyl groups. rsc.orgrsc.org
In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates, the TBDPS group exhibits a strong preference for reacting with primary hydroxyl groups over secondary and tertiary ones. beilstein-journals.orgrsc.orgrsc.org This regioselectivity is a direct consequence of the steric hindrance around the silicon atom. The bulky tert-butyl and phenyl substituents make the approach to more sterically encumbered secondary and tertiary hydroxyls difficult, thus favoring silylation at the more accessible primary position. rsc.orgrsc.org
This inherent selectivity is a powerful tool in the synthesis of complex natural products and their derivatives, allowing for the differential protection of hydroxyl groups without the need for extensive protecting group manipulations. For instance, in the context of carbohydrate chemistry, the primary hydroxyl group of a glycoside can be selectively protected with TBDPSCl, leaving the secondary hydroxyls available for further transformation. beilstein-journals.orgresearchgate.net
Table: Regioselective Silylation of Diols with TBDPSCl
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| 1,2-Propanediol | 1-O-TBDPS-1,2-propanediol | High | beilstein-journals.orgrsc.org |
| 1,3-Butanediol | 1-O-TBDPS-1,3-butanediol | High | beilstein-journals.orgrsc.org |
The chemoselectivity of t-butyldiphenylsilylation extends to the differentiation between various nucleophilic functional groups. Generally, alcohols are more readily silylated than phenols and amines under standard conditions. organic-chemistry.org The lower nucleophilicity of the phenolic hydroxyl group and the potential for N-silylation of amines can be exploited to achieve selective O-silylation of alcohols in the presence of these other functionalities.
However, the reaction conditions can be tuned to favor the silylation of phenols or amines if desired. For example, the use of a strong base can deprotonate a phenol (B47542) or amine, increasing its nucleophilicity and facilitating silylation. The relative reactivity can also be influenced by the steric environment around each functional group. While primary alcohols are generally the most reactive towards TBDPSCl, selective protection of phenols in the presence of alcohols, or vice-versa, can often be achieved by careful choice of reagents and reaction conditions. chemicalbook.comorganic-chemistry.org
Stereochemical Considerations in t-Butyldiphenyl Silyl Ether Formation
The stereochemistry of the substrate can play a significant role in the outcome of t-butyldiphenyl silylation reactions, particularly in cyclic systems like carbohydrates. The spatial arrangement of hydroxyl groups can influence their relative reactivities towards the bulky TBDPSCl reagent. psu.edu
In the context of pyranosides, for example, the relative orientation of the hydroxyl groups (axial vs. equatorial) can affect the regioselectivity of silylation. psu.edu Studies have shown that the stereochemistry at one position can modulate the reactivity of a neighboring hydroxyl group, likely due to steric-approach control. For instance, the presence of an axial hydroxyl group at C4 in a pyranoside can increase the reactivity of the C3 hydroxyl group. psu.edu
Furthermore, intramolecular migration of the TBDPS group can occur, especially under the basic conditions often used for silylation. psu.edu A silyl group may migrate from a secondary hydroxyl to a neighboring, less hindered hydroxyl group. This isomerization can influence the final product distribution, and the observed selectivity may be a result of a combination of kinetic silylation and subsequent thermodynamic rearrangement. psu.edu Understanding these stereochemical influences is crucial for predicting and controlling the outcome of silylation reactions in complex, stereochemically rich molecules.
Strategic Application in Natural Product Total Synthesis
The strategic use of t-butyldiphenylsilyl ethers is crucial in the total synthesis of many complex natural products. The TBDPS group's stability allows it to persevere through various reaction conditions that would cleave other silyl ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) groups. cdnsciencepub.comcdnsciencepub.comnih.gov
A notable example is in the synthesis of prostaglandins (B1171923), a family of biologically active lipids. oup.com In several synthetic routes towards prostaglandins and their analogs, the hydroxyl groups are protected as TBDPS ethers. google.commdpi.com For instance, in a one-pot process for preparing key prostaglandin (B15479496) intermediates, a primary hydroxyl group is first protected with the less sterically hindered tert-butyldimethylsilyl (TBDMS) group, followed by the selective protection of a secondary hydroxyl group with TBDPS chloride. google.com This differential protection allows for selective deprotection and further functionalization at specific positions. The TBDPS group's robustness is highlighted by its stability during subsequent transformations, including oxidation and Wittig reactions, and its eventual removal using fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). cdnsciencepub.comgoogle.com
Another significant application is in the total synthesis of (+)-saxitoxin, a potent neurotoxin. nih.govjst.go.jpacs.org In one approach, a hydroxyl group in a precursor molecule is protected as a TBDPS ether. core.ac.uk This protection is essential to prevent unwanted side reactions during subsequent steps, which include the construction of the intricate tricyclic guanidinium (B1211019) core of the molecule. nih.gov The TBDPS group is later removed under acidic conditions to yield the final natural product. nih.gov
The synthesis of other complex natural products also benefits from the use of TBDPS ethers. For example, in the synthesis of pepluanol A, a TBDPS ether is used to protect a hydroxyl group during a key Nozaki-Hiyama-Kishi reaction. acs.org Similarly, in the synthesis of various carbohydrate-containing natural products, the TBDPS group is often employed to protect primary hydroxyl groups selectively due to its steric bulk. nih.gov This selective protection allows for the manipulation of other, less hindered hydroxyl groups. nih.gov
Strategic Application in Pharmaceutical Intermediate Synthesis
The t-butyldiphenylsilyl (TBDPS) ether protecting group is frequently utilized in the synthesis of key intermediates for various pharmaceuticals. numberanalytics.com Its stability and selective removal make it a valuable tool in multi-step synthetic sequences. numberanalytics.comjocpr.com
A prominent area of application is in the synthesis of β-lactam antibiotics, such as penems and carbapenems. nih.govresearchgate.netnih.govuniroma1.it For instance, a practical and stereoselective synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, a crucial intermediate for these antibiotics, has been reported. nih.gov In this synthesis, a hydroxyl group is protected using a silyl group to ensure the desired stereochemistry during a key cycloaddition reaction. While this specific example uses a TBDMS group, the principle of using bulky silyl ethers like TBDPS to control stereochemistry and protect functional groups is a common strategy in the synthesis of complex pharmaceutical intermediates. nih.govresearchgate.net
The synthesis of prostaglandins and their analogues, which have various pharmaceutical applications, also heavily relies on the use of silyl ether protecting groups, including TBDPS. oup.comiastate.edu In the synthesis of latanoprost, an ophthalmic drug, a key intermediate is prepared by selectively protecting two hydroxyl groups. The primary hydroxyl is protected as a t-butyldimethylsilyl (TBDMS) ether, and the secondary hydroxyl is protected as a TBDPS ether. google.com This orthogonal protection scheme allows for the selective deprotection of the TBDMS group under acidic conditions, followed by further transformations on the liberated primary alcohol, while the more robust TBDPS group on the secondary alcohol remains intact. google.com The TBDPS group is then removed at a later stage using fluoride ions. google.com
Furthermore, the TBDPS group is employed in the synthesis of intermediates for other complex pharmaceuticals. Its stability under a wide range of conditions, including those used for oxidations, reductions, and carbon-carbon bond-forming reactions, makes it an ideal choice for protecting hydroxyl groups during lengthy synthetic campaigns. cdnsciencepub.com
Use of t-Butyldiphenyl Silyl Groups to Influence Reaction Selectivity in Multistep Synthesis
The bulky nature of the t-butyldiphenylsilyl (TBDPS) group can be strategically employed to influence the stereochemical outcome of reactions in multistep syntheses. nih.govresearchgate.net This steric directing effect is a powerful tool for achieving high levels of selectivity.
In carbohydrate chemistry, the strategic placement of silyl protecting groups, including TBDPS, can significantly influence the stereoselectivity of glycosylation reactions. nih.govbeilstein-journals.org For example, the presence of a bulky TBDPS group on a glycosyl donor can block one face of the molecule, forcing the incoming glycosyl acceptor to attack from the less hindered face, thereby controlling the anomeric stereochemistry. nih.govjst.go.jp Specifically, in galactosylation reactions, a 4,6-O-di-tert-butylsilylene (DTBS) group, which is structurally related to TBDPS, has been shown to be an effective α-directing group. beilstein-journals.org This directing effect occurs even when a participating group at the C-2 position would typically favor the formation of a β-glycoside. beilstein-journals.org
The steric hindrance of the TBDPS group can also influence the outcome of nucleophilic additions to carbonyl groups. In the synthesis of carbon nanohoops, the use of a bulky silyl protecting group on a ketone scaffold leads to high stereoselectivity in the addition of organolithium reagents. thieme-connect.com The large size of the TBDPS group effectively shields one face of the carbonyl, directing the nucleophile to the opposite face.
Moreover, the electronic properties of the TBDPS group can play a role in directing reaction selectivity. While silyl ethers are generally considered electron-donating, the phenyl groups in the TBDPS group can withdraw some electron density. This can influence the reactivity of nearby functional groups. However, in electrophilic aromatic substitution reactions, the steric bulk of the TBDPS group is often the dominant factor in determining the regioselectivity. For instance, in a molecule containing both a methoxy (B1213986) and a TBDPS-oxy substituent on an aromatic ring, the incoming electrophile will preferentially add to the position directed by the less sterically demanding methoxy group, even though the siloxy group is also an ortho, para-director. stackexchange.com This demonstrates how the steric properties of the TBDPS group can override electronic effects to control the outcome of a reaction.
Chemoselective Deprotection Strategies for T Butyldiphenyl Silyl Ethers
Acid-Mediated Cleavage of t-Butyldiphenyl Silyl (B83357) Ethers
A defining feature of the TBDPS group is its remarkable stability towards acidic conditions, which surpasses that of many other common silyl ethers. wikipedia.orgharvard.edu This stability is largely attributed to the steric hindrance provided by the bulky tert-butyl and phenyl groups surrounding the silicon atom. wikipedia.org The TBDPS group is known to be stable under conditions that readily cleave other protecting groups such as tert-butyldimethylsilyl (TBDMS), trityl, and tetrahydropyranyl (THP) ethers. wikipedia.orgcdnsciencepub.com
Research has demonstrated that TBDPS ethers are unaffected by treatment with 80% acetic acid and 50% trifluoroacetic acid (TFA). wikipedia.orgthieme-connect.de They also endure the stringent acidic environments required for the installation and removal of isopropylidene or benzylidene acetals. wikipedia.orgcdnsciencepub.com This high acid stability allows for the selective deprotection of other acid-labile groups while the TBDPS ether remains in place. For instance, a trimethylsilyl (B98337) (TMS) group can be easily removed with p-toluenesulfonic acid (TsOH) without affecting a TBDPS group. wikipedia.org The relative stability of common silyl ethers under acidic conditions generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS. harvard.edu
Table 1: Comparative Stability of Silyl Ethers to Acidic Conditions
| Silyl Ether | Relative Stability (Approx.) | Conditions Under Which Cleavage Occurs |
| Trimethylsilyl (TMS) | 1 | Readily cleaved by very mild acid. wikipedia.org |
| Triethylsilyl (TES) | 64 | Cleaved by mild acid (e.g., acetic acid). harvard.edu |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | Cleaved by 80% acetic acid. wikipedia.orgharvard.edu |
| Triisopropylsilyl (TIPS) | 700,000 | More stable than TBDMS, requires stronger acid. harvard.edu |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | Stable to 80% acetic acid and 50% TFA; requires strong acidic conditions for cleavage. wikipedia.orgharvard.eduthieme-connect.de |
Despite their stability, TBDPS ethers can be cleaved under specific acidic conditions, often employing a catalyst to enhance reaction rates and yields. These methods can be tuned to achieve chemoselectivity.
One effective method involves using triflic acid supported on silica (B1680970) gel. nih.gov This heterogeneous system allows for the smooth cleavage of TBDPS ethers in acetonitrile, providing good to excellent yields for substrates like protected carbohydrates and saponins. nih.govresearchgate.net A key advantage is that the catalyst can be recycled and the reaction does not require an aqueous workup. nih.gov
Another mild and convenient protocol utilizes a catalytic amount of acetyl chloride in dry methanol (B129727). organic-chemistry.orgorganic-chemistry.org This method is effective for deprotecting both TBDMS and TBDPS ethers in good yields and is compatible with various other protecting groups, avoiding the formation of acylated or chlorinated byproducts. organic-chemistry.orgorganic-chemistry.org
Other protic acids, such as p-toluenesulfonic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol, are also used, although longer reaction times are generally necessary for TBDPS ethers compared to TBDMS ethers. thieme-connect.de This difference in reaction kinetics allows for the selective removal of TBDMS groups in the presence of TBDPS groups. thieme-connect.de
Table 2: Selected Catalytic Acid Deprotection Methods for TBDPS Ethers
| Reagent/Catalyst | Solvent | Conditions | Notes |
| Triflic acid on silica gel | Acetonitrile | Room Temperature | Heterogeneous, recyclable catalyst; good for carbohydrate substrates. nih.gov |
| Acetyl chloride (catalytic) | Methanol | Room Temperature | Mild conditions, tolerates various protecting groups. organic-chemistry.orgorganic-chemistry.org |
| p-Toluenesulfonic acid | Methanol | 0 °C to RT | Longer reaction times required compared to TBDMS ethers. thieme-connect.de |
| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temperature | Mild transesterification approach. gelest.com |
| Zirconium(IV) chloride | Isopropanol (B130326) | Room Temperature | Highly selective for TBDMS over TBDPS deprotection. benthamdirect.com |
Fluoride-Based Deprotection Methodologies
The most common strategy for cleaving silyl ethers, including the robust TBDPS group, involves the use of fluoride (B91410) ion sources. The efficacy of this method is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond, which has a bond energy significantly greater than that of the silicon-oxygen (Si-O) bond. total-synthesis.com
Tetrabutylammonium (B224687) fluoride (TBAF) is the most widely used fluoride reagent for the deprotection of silyl ethers due to its high solubility in common organic solvents like tetrahydrofuran (B95107) (THF) and its potent nucleophilicity. wikipedia.orggelest.comgoogle.com The fluoride ion attacks the silicon atom to form a pentavalent intermediate, which then fragments to release the alcohol and form the corresponding fluorosilane. organic-chemistry.orgtotal-synthesis.com
Deprotection of TBDPS ethers with TBAF is typically performed in THF at room temperature. cdnsciencepub.comgelest.com However, due to the stability of the TBDPS group, these reactions can sometimes be slow or require elevated temperatures, particularly for sterically hindered substrates. google.com While TBAF is highly effective, its basicity can sometimes lead to side reactions. To mitigate this, a buffered system of TBAF in acetic acid can be employed, which allows for the cleavage of TBDPS ethers under less basic conditions. gelest.com Interestingly, a specific protocol using TBAF, acetic acid, and water has been developed for the selective deprotection of TBDPS ethers in the presence of TBDMS ethers, a reversal of the usual selectivity. thieme-connect.com
Besides TBAF, other fluoride-containing reagents are valuable for TBDPS deprotection, often offering different levels of reactivity and selectivity. Hydrogen fluoride-amine complexes, such as HF-pyridine and triethylamine (B128534) trihydrofluoride (Et₃N·3HF), are frequently used. harvard.edugelest.comgoogle.com These reagents are considered safer to handle than anhydrous hydrofluoric acid. google.com
The HF-pyridine complex is particularly effective for cleaving TBDPS ethers, even in acid-sensitive substrates. thieme-connect.de It is often used in THF or acetonitrile. harvard.eduthieme-connect.de The selectivity of fluoride reagents can be highly dependent on the substrate's steric environment. In one case, HF-pyridine was found to preferentially cleave a TBDPS ether over a sterically hindered neopentylic TBDMS ether, which is contrary to the expected reactivity, highlighting the influence of local steric factors. researchgate.net
Other fluoride sources include inorganic salts like ammonium (B1175870) fluoride (NH₄F). researchgate.net Treatment with excess ammonium fluoride in methanol can effect cleavage, though it may require elevated temperatures or extended reaction times compared to TBAF. researchgate.netresearchgate.net
Table 3: Common Fluoride Reagents for TBDPS Ether Deprotection
| Reagent | Typical Solvent | Conditions | Notes |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | Most common reagent; can be basic. gelest.comgoogle.com |
| TBAF / Acetic Acid | THF | Room Temperature | Buffered, less basic conditions. gelest.com |
| Hydrogen Fluoride-Pyridine (HF·pyr) | THF, Acetonitrile | 0 °C to RT | Effective for acid-sensitive substrates; selectivity can be substrate-dependent. harvard.eduthieme-connect.deresearchgate.net |
| Triethylamine trihydrofluoride (Et₃N·3HF) | Acetonitrile | Room Temperature | A stable and easily handled source of HF. harvard.edu |
| Ammonium fluoride (NH₄F) | Methanol | 25-60 °C | Economical alternative to TBAF, may require longer reaction times. researchgate.netresearchgate.net |
Catalytic and Mild Deprotection Protocols
In addition to traditional acid- and fluoride-based methods, a variety of milder, often catalytic, protocols have been developed for the chemoselective deprotection of TBDPS ethers. These methods are particularly valuable for sensitive substrates where strong acids or bases must be avoided.
A microwave-assisted method using Selectfluor as a catalyst provides an efficient and highly chemoselective cleavage of alkyl silyl ethers. acs.org This protocol can cleave TBDPS-protected alkyl ethers in high yield while leaving aryl silyl ethers untouched. acs.org Similarly, catalytic trimethylsilyl bromide (TMSBr) in methanol has been shown to efficiently cleave a range of silyl ethers, including TBDPS, with high chemoselectivity for alkyl over aryl silyl ethers. researchgate.net
Metal-based catalysts have also proven effective. Sodium tetrachloroaurate(III) dihydrate has been used in catalytic amounts for the mild removal of silyl ethers, showing selectivity for aliphatic TBDMS ethers over aliphatic TBDPS ethers. thieme-connect.comd-nb.info In a notable example of chemoselectivity, zirconium(IV) chloride (20 mol%) in isopropanol was reported to cleave TBDMS ethers while leaving TBDPS ethers completely intact, demonstrating remarkable selectivity. benthamdirect.com
An environmentally benign approach utilizes highly sulphated cellulose (B213188) as a recyclable, heterogeneous acid catalyst for the deprotection of alcoholic TBDMS ethers, though its efficacy for TBDPS ethers is less pronounced. rsc.org
Table 4: Selected Catalytic and Mild Deprotection Protocols
| Reagent/Catalyst | Solvent | Conditions | Key Feature/Selectivity |
| Selectfluor (catalytic) | Acetonitrile, Methanol | Microwave, 80 °C | Chemoselectively cleaves alkyl TBDPS ethers in the presence of aryl silyl ethers. acs.org |
| Trimethylsilyl bromide (TMSBr) (catalytic) | Methanol | Room Temperature | Cleaves alkyl TBDPS ethers chemoselectively over aryl silyl ethers. researchgate.net |
| Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | Room Temperature | Selectively deprotects aliphatic TBDMS ethers in the presence of TBDPS ethers. thieme-connect.comd-nb.info |
| Zirconium(IV) chloride (20 mol%) | Isopropanol | Room Temperature | Excellent selectivity for TBDMS ether cleavage in the presence of TBDPS ethers. benthamdirect.com |
Orthogonal Deprotection Strategies Involving t-Butyldiphenyl Silyl Groups
Orthogonal deprotection refers to the selective removal of a specific protecting group in the presence of other, different protecting groups. This strategy is of paramount importance in multi-step organic synthesis, enabling the sequential unmasking of functional groups. The t-Butyldiphenylsilyl (TBDPS) group is a valuable component in such strategies due to its distinct stability profile compared to other silyl ethers and common protecting groups.
The stability of silyl ethers is influenced by steric bulk around the silicon atom and the nature of the protected functional group (e.g., primary, secondary, or tertiary alcohol, or phenol). Generally, the stability of silyl ethers to acidic hydrolysis follows the trend: Trimethylsilyl (TMS) < Triethylsilyl (TES) < t-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < t-Butyldiphenylsilyl (TBDPS). nih.govtotal-synthesis.com Under basic conditions, the stability is similar, with TBDPS and TBDMS having comparable lability. nih.gov This differential stability allows for the selective cleavage of less hindered or more labile silyl ethers while the TBDPS group remains intact.
Several reagents and conditions have been developed to achieve the selective deprotection of other silyl ethers in the presence of TBDPS ethers. For instance, t-Butyldimethylsilyl (TBDMS) ethers can be selectively cleaved in the presence of TBDPS ethers using reagents such as aluminum chloride hexahydrate (AlCl₃·6H₂O) or sodium tetrachloroaurate(III) dihydrate. researchgate.net Microwave-assisted deprotection using a mixture of acetic acid, tetrahydrofuran (THF), and water has also been shown to selectively remove TES and TBDMS groups while leaving TBDPS ethers untouched. tandfonline.com
Conversely, conditions have been identified for the selective removal of the TBDPS group in the presence of other protecting groups. For example, a solution of bromine in methanol can selectively deprotect a TBDPS ether in the presence of a TBDMS ether. thieme-connect.com The following table summarizes various orthogonal deprotection strategies involving the TBDPS group.
Table 1: Orthogonal Deprotection Strategies Involving t-Butyldiphenyl Silyl Groups
| Deprotected Group | Stable Group(s) | Reagent(s) | Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|---|---|
| t-Butyldimethylsilyl (TBDMS) | t-Butyldiphenylsilyl (TBDPS) , Triisopropylsilyl (TIPS) | Zirconium(IV) chloride (20 mol%) | Isopropanol | - | researchgate.net |
| t-Butyldimethylsilyl (TBDMS) | t-Butyldiphenylsilyl (TBDPS) | Aluminum chloride hexahydrate (catalytic) | Methanol or Isopropanol | Microwave or conventional heating | researchgate.net |
| Aliphatic t-Butyldimethylsilyl (TBDMS) | Aliphatic t-Butyldiphenylsilyl (TBDPS) , Aliphatic Triisopropylsilyl (TIPS), Aromatic TBDMS | Sodium tetrachloroaurate(III) dihydrate (catalytic) | Methanol | - | researchgate.netorganic-chemistry.org |
| Triethylsilyl (TES), t-Butyldimethylsilyl (TBDMS) | t-Butyldiphenylsilyl (TBDPS) , Triisopropylsilyl (TIPS), Phenol (B47542) silyl ethers | Acetic acid, Tetrahydrofuran, Water (1:1:1) | - | Microwave, 5-15 min at 125-150°C | tandfonline.com |
| t-Butyldiphenylsilyl (TBDPS) | t-Butyldimethylsilyl (TBDMS) | Bromine in Methanol | Methanol | Reflux | thieme-connect.com |
| Alkyl silyl ethers (TBDMS, TIPS, TBDPS ) | Aryl silyl ethers | Trimethylsilyl bromide (catalytic) | Methanol | - | rsc.orgpsu.edu |
| Aryl silyl ethers | Aliphatic silyl ethers (including TBDPS ), Acetates, Epoxides | Lithium acetate (B1210297) (catalytic) | Moist Dimethylformamide (DMF) | - | gelest.comorganic-chemistry.org |
| t-Butyldimethylsilyl (TBDMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS) | t-Butyldiphenylsilyl (TBDPS) ethers, Phenolic TBDMS ethers, Boc group | Iron(III) tosylate (catalytic) | - | - | researchgate.net |
Deprotection of Phenol-Protected t-Butyldiphenylsilyl Analogs
While the TBDPS group is commonly used to protect alcohols, specific analogs have been developed for the protection of phenols. A notable example is the 2-(tert-butyldiphenylsilyl)ethyl (TBDPSE) group. researchgate.netfigshare.comnih.govresearchgate.net This protecting group has been shown to be stable under a variety of conditions, including mild acid, base, and hydrogenolysis. researchgate.netfigshare.comnih.govresearchgate.net
The deprotection of the TBDPSE group from a phenolic oxygen is typically achieved under more forceful conditions, such as treatment with strong acid or a fluoride source like tetrabutylammonium fluoride (TBAF). researchgate.netfigshare.comnih.govresearchgate.net
Direct TBDPS protection of phenols is also utilized. The cleavage of these phenolic TBDPS ethers can be accomplished with specific reagents. For instance, potassium bifluoride (KHF₂) in methanol at room temperature has been shown to deprotect phenolic TBDPS ethers at a rate comparable to phenolic TBDMS ethers, and faster than phenolic TIPS ethers. nih.gov
The following table details methods for the deprotection of phenol-protected t-butyldiphenylsilyl analogs.
Table 2: Deprotection of Phenol-Protected t-Butyldiphenylsilyl Analogs
| Protected Phenol Analog | Reagent(s) | Solvent(s) | Conditions | Notes | Reference(s) |
|---|---|---|---|---|---|
| 2-(tert-butyldiphenylsilyl)ethyl (TBDPSE) ether | Strong acid | - | - | - | researchgate.netfigshare.comnih.govresearchgate.net |
| 2-(tert-butyldiphenylsilyl)ethyl (TBDPSE) ether | Tetrabutylammonium fluoride (TBAF) | - | Standard fluoride treatment | - | researchgate.netfigshare.comnih.govresearchgate.net |
| p-Bromophenol t-Butyldiphenylsilyl (TBDPS) ether | Potassium bifluoride (KHF₂) | Methanol | Room temperature, 30 min | Cleavage rate is similar to the corresponding TBDMS ether and faster than the TIPS ether. | nih.gov |
Reactivity and Transformations of T Butyldiphenyl Silane Derivatives Beyond Protecting Groups
Retention of t-Butyldiphenyl Silyl (B83357) Groups During Diverse Organic Transformations
The exceptional stability of the t-butyldiphenylsilyl (TBDPS) ether linkage under a wide array of reaction conditions is a cornerstone of its utility in multi-step organic synthesis. wikipedia.orgontosight.ai This stability is largely attributed to the steric hindrance provided by the bulky tert-butyl and phenyl groups surrounding the silicon atom. wikipedia.orgontosight.ai Consequently, the TBDPS group can be retained while other, more labile, protecting groups are selectively removed.
A notable feature of the TBDPS group is its pronounced resistance to acidic conditions. wikipedia.org For instance, it remains intact during treatment with 80% acetic acid, a reagent that readily cleaves O-tetrahydropyranyl, O-trityl, and even the commonly used O-tert-butyldimethylsilyl (TBDMS) ethers. wikipedia.org Furthermore, it can withstand harsh acidic environments required for the installation or removal of isopropylidene and benzylidene acetals, and is unaffected by 50% trifluoroacetic acid (TFA). wikipedia.org This stability allows for differential deprotection strategies within a single molecule. For example, a trimethylsilyl (B98337) (TMS) group can be easily removed in the presence of a TBDPS group using p-toluenesulfonic acid (TsOH). wikipedia.org
The TBDPS group also exhibits considerable stability towards basic conditions and a range of nucleophiles, again owing to its steric bulk. wikipedia.org While it can be cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), it is generally more resistant than many other silyl ethers. wikipedia.orgontosight.ai In fact, it is possible to selectively remove a TBDMS group in the presence of a TBDPS group using sodium hydride in HMPA at low temperatures. wikipedia.org The TBDPS group is also stable under hydrogenolysis conditions, allowing for the removal of benzyl-type protecting groups without affecting the silyl ether. nih.gov
The following table summarizes the stability of the TBDPS group under various conditions, highlighting its orthogonality to other common protecting groups.
| Reagent/Condition | Effect on TBDPS Group | Other Groups Affected |
| 80% Acetic Acid | Stable wikipedia.org | Cleaves TBDMS, Trityl, THP ethers wikipedia.org |
| 50% Trifluoroacetic Acid (TFA) | Stable wikipedia.org | Cleaves many acid-labile groups |
| p-Toluenesulfonic Acid (TsOH) | Stable wikipedia.org | Cleaves TMS ethers wikipedia.org |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable nih.gov | Cleaves Benzyl (Bn) ethers libretexts.org |
| Tetrabutylammonium Fluoride (TBAF) | Cleaved ontosight.ai | Cleaves most silyl ethers ontosight.ai |
| Sodium Hydride in HMPA (0 °C) | Stable (short reaction time) wikipedia.org | Can cleave TBDMS ethers wikipedia.org |
This resilience makes the TBDPS group an invaluable tool for the synthesis of complex molecules requiring multiple, sequential transformations.
Rearrangements and Migrations of t-Butyldiphenyl Silyl Moieties
Intramolecular migration of silyl groups, including the t-butyldiphenylsilyl moiety, is a well-documented phenomenon that can be both a synthetic challenge and a strategic tool. These rearrangements are often observed under basic or acidic conditions and are influenced by the steric and electronic environment within the molecule.
In carbohydrate chemistry, the migration of TBDPS groups between hydroxyl groups has been extensively studied. researchgate.netpsu.edu Imidazole-promoted silylation of diols can lead to a mixture of products due to the intramolecular migration of the TBDPS group. psu.edu The rearrangement is particularly pronounced between vicinal hydroxyl groups that are in a cis orientation. rsc.org This migration is believed to proceed through a pentacoordinate silicon intermediate. The relative spatial arrangement of the hydroxyl groups significantly influences the selectivity of both the initial silylation and subsequent migrations. researchgate.netpsu.edu For instance, in certain mannopyranosides and rhamnopyranosides, controlling the reaction conditions can favor the migration of the TBDPS group to specific positions, allowing for the selective protection of different hydroxyl groups. researchgate.netpsu.edu While cis-migrations are generally favored, trans-migrations have also been observed, albeit to a lesser extent. psu.edu
Beyond O-to-O migrations, other types of rearrangements involving the TBDPS group have been reported. A facile 1,5-migration of the TBDPS group was observed under basic conditions during synthetic studies on prostaglandins (B1171923). jst.go.jp Lewis acid-promoted reactions can also induce silyl migrations. For example, the reaction of allyl-tert-butyldiphenylsilane in [3+2] cycloadditions can involve a 1,2-migration of the silyl group (a sila-Wagner–Meerwein rearrangement). rsc.org In another example, N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines rearrange to 3-tert-butyldiphenylsilyl-substituted pyrrolidines under Lewis acid conditions, a process that involves a 1,2-migration of the silicon atom through a proposed siliranium ion intermediate. researchgate.net
The table below provides examples of different types of TBDPS group migrations.
| Substrate Type | Conditions | Type of Migration | Resulting Structure |
| Carbohydrate polyols | Imidazole (B134444), DMF psu.edu | 1,2-, 1,3-, 1,4- O-to-O | Isomeric silyl ethers psu.edu |
| Prostaglandin (B15479496) intermediates | Basic conditions jst.go.jp | 1,5- O-to-C | Rearranged carbon skeleton jst.go.jp |
| Allyl-tert-butyldiphenylsilane with enones | Lewis acid (e.g., TiCl₄) rsc.org | 1,2- (sila-Wagner–Meerwein) | Silyl-substituted cyclopentanes rsc.org |
| N-tosyl-2-(TBDPS-methyl)azetidines | Lewis acid researchgate.net | 1,2- C-to-C with ring expansion | 3-TBDPS-pyrrolidines researchgate.net |
These examples underscore the dynamic nature of the TBDPS group, whose propensity for migration can be harnessed for strategic bond formations and skeletal rearrangements in organic synthesis.
Intermolecular Reactions of t-Butyldiphenyl Silane (B1218182) (Si-H) in Hydrosilylation
t-Butyldiphenylsilane, which contains a reactive silicon-hydride (Si-H) bond, serves as a valuable reagent in hydrosilylation reactions. nih.govnih.gov This process involves the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon or carbon-oxygen double bond, and is typically catalyzed by transition metal complexes. libretexts.orgnih.gov
The hydrosilylation of ketones and aldehydes using t-butyldiphenylsilane provides a method for the synthesis of the corresponding silyl ethers. Various catalytic systems have been developed for this transformation. For instance, half-sandwich iron N-heterocyclic carbene (NHC) complexes have been shown to catalyze the dehydrogenative silylation of alcohols, and when the reaction was performed with tert-butyldiphenylsilane, a 70% yield of the corresponding silyl ether was obtained. unl.pt While triisopropylsilane (B1312306) was the preferred reductant in some NiH-catalyzed reductive couplings, t-butyldiphenylsilane worked equally well. acs.org
The hydrosilylation of alkenes with t-butyldiphenylsilane leads to the formation of alkylsilanes. The regioselectivity of this addition is influenced by the substrate and the catalyst. In the case of terminal alkenes, the reaction often yields the anti-Markovnikov addition product. The steric bulk of the t-butyldiphenylsilyl group can play a role in directing the regioselectivity of the reaction.
The mechanism of metal-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, typically involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally reductive elimination to yield the product and regenerate the catalyst. libretexts.org The reactivity of the silane is a key factor, with more sterically hindered silanes sometimes reacting more slowly. nih.gov
The following table presents examples of hydrosilylation reactions using t-butyldiphenylsilane.
| Substrate | Catalyst System | Product Type |
| Ketones/Aldehydes | [Re(O)(hoz)₂][B(C₆F₅)₄] nih.gov | Silyl ether |
| Alcohols (dehydrogenative silylation) | Half-sandwich iron NHC complexes unl.pt | Silyl ether |
| Norbornene with Aryl Aldehydes (reductive coupling) | NiH catalyst acs.org | Silyl ether |
| Alkenes | Platinum-based catalysts (e.g., Karstedt's catalyst) nih.gov | Alkylsilane |
| Carbon Dioxide | [(tBu-PBP)NiH]/B(C₆F₅)₃ nih.gov | Bis(silyl)acetal |
The use of t-butyldiphenylsilane in hydrosilylation extends the utility of this organosilicon compound from a protecting group precursor to a key reagent for carbon-silicon and oxygen-silicon bond formation.
Applications in Advanced Materials Science (e.g., silicon-containing polymers, coatings)
The incorporation of t-butyldiphenylsilyl groups into polymers and materials can impart desirable properties such as thermal stability, hydrophobicity, and specific optical characteristics. The bulky and rigid nature of the diphenylsilyl moiety, combined with the robust siloxane linkage, makes it a valuable component in the design of advanced materials.
Silicon-containing polymers, or polysiloxanes, are known for their heat stability and chemical resistance. libretexts.org The properties of these polymers can be tuned by varying the organic substituents on the silicon atoms. libretexts.org While many silicones are based on polydimethylsiloxane, the introduction of bulkier groups like t-butyldiphenylsilyl can modify the physical properties of the polymer, such as its glass transition temperature and mechanical strength. umich.edu The synthesis of such polymers can involve the polymerization of monomers containing the t-butyldiphenylsilyl group, for example, through the polycondensation of functionalized silanes. epo.org
In the field of coatings, silyl groups are used to enhance adhesion and create water-repellent surfaces. epo.orgpatexia.com Hydrolysable silicon-containing compounds can be used to form xerogel coatings on various substrates, including textiles for wound dressings. patexia.com The use of reagents like t-butyldiphenylsilane chloride in such formulations can contribute to the formation of a durable and hydrophobic coating. patexia.com
Furthermore, the t-butyldiphenylsilyl group has been utilized in the development of materials for nonlinear optics. In one study, a host-guest system was created where a chromophore substituted with a t-butyldiphenylsilane group was incorporated into a polycarbonate matrix. researchgate.net This material exhibited significant electro-optic activity and, importantly, enhanced thermal stability compared to related systems. The host-guest system with the t-butyldiphenylsilane-substituted chromophore retained 85% of its activity after 500 hours at 85°C. researchgate.net
The table below highlights some applications of t-butyldiphenylsilane derivatives in materials science.
| Application Area | Material Type | Role of t-Butyldiphenylsilyl Group | Resulting Property |
| Polymer Chemistry | Silicon-containing polymers umich.edu | Pendant group on polymer backbone | Modified mechanical properties and thermal stability umich.edu |
| Coatings | Anti-adhesive xerogel coatings patexia.com | Component of the coating formulation | Hydrophobicity, durability patexia.com |
| Nonlinear Optics | Host-guest polymer system researchgate.net | Substituent on an active chromophore | Enhanced thermal stability of electro-optic properties researchgate.net |
Role in Organosilicon Chemistry and Bond Activation Studies
The silicon-hydride (Si-H) bond in t-butyldiphenylsilane is a key functional group that is central to its role in organosilicon chemistry, particularly in studies of bond activation. The cleavage of the Si-H bond is a fundamental step in many important catalytic reactions, including hydrosilylation and dehydrogenative coupling. nih.govrsc.org
The activation of the Si-H bond can be achieved through various mechanisms. Transition metal complexes can activate the bond, often via oxidative addition, to form metal-silyl hydride intermediates. nih.govrsc.org For example, nickel(0) N-heterocyclic carbene (NHC) complexes react with hydrosilanes to form nickel hydrido silyl complexes, demonstrating the activation of the Si-H bond. rsc.org Similarly, heterobimetallic Pt/Zn complexes have been shown to activate the Si-H bond of phenylsilane, leading to the formation of hydride-bridged species, highlighting the cooperative effect of multiple metal centers. nii.ac.jp
Beyond transition metals, strong Lewis acids such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, are known to electrophilically activate Si-H bonds. nih.govresearchgate.net This interaction is proposed to involve the formation of a silane-borane adduct, which polarizes the Si-H bond and can lead to the generation of a transient silylium (B1239981) cation ([R₃Si]⁺). nih.gov This type of activation is a key step in Lewis acid-catalyzed hydrosilylation reactions of carbonyl compounds and carbon dioxide. nih.govresearchgate.net The electrophilic activation of Si-H bonds by main-group Lewis acids presents an alternative to the more common oxidative addition pathways seen with transition metals. rsc.org
The study of these bond activation processes is crucial for the development of new and more efficient catalytic systems for a variety of chemical transformations. The reactivity of the Si-H bond in molecules like t-butyldiphenylsilane provides a valuable platform for investigating the fundamental principles of these reactions.
The table below summarizes different modes of Si-H bond activation involving silanes like t-butyldiphenylsilane.
| Activating Species | Type of Activation | Proposed Intermediate | Application/Reaction |
| Transition Metal Complexes (e.g., Ni, Pt) | Oxidative Addition / Electrophilic Activation nih.govrsc.org | Metal-silyl hydride complex rsc.org | Hydrosilylation, Dehydrogenative Coupling rsc.org |
| Lewis Acids (e.g., B(C₆F₅)₃) | Electrophilic Activation nih.govresearchgate.net | Silane-Lewis acid adduct, silylium cation nih.gov | Hydrosilylation of carbonyls and CO₂ nih.gov |
These studies not only expand our understanding of organosilicon chemistry but also pave the way for new synthetic methodologies based on the controlled activation of Si-H bonds.
Comparative Analysis of T Butyldiphenyl Silyl Protecting Group Characteristics
Relative Stability and Selective Cleavage Profiles Compared to Other Silyl (B83357) Ethers
The utility of any protecting group is defined by its stability under a variety of reaction conditions and the ability to be selectively removed in the presence of other functional and protecting groups. The TBDPS group exhibits a distinct stability profile compared to other common silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS). highfine.comwikipedia.orgfiveable.me
The stability of silyl ethers is influenced by both steric hindrance around the silicon atom and electronic effects of the substituents. thieme-connect.de Generally, bulkier substituents increase stability towards both acidic and basic hydrolysis. thieme-connect.de
Under acidic conditions , the rate of hydrolysis is highly dependent on the steric bulk of the silyl group. The general order of stability is: TMS < TES < TBS < TIPS < TBDPS highfine.comwikipedia.orgnih.gov
This trend highlights the exceptional stability of the TBDPS group to acid-catalyzed cleavage. thieme-connect.de For instance, the TBDPS group is stable to conditions like 80% acetic acid, which readily cleaves TBS, trityl, and tetrahydropyranyl (THP) ethers. wikipedia.orgthieme-connect.de It can also withstand 50% trifluoroacetic acid (TFA) and the acidic conditions required for the installation and removal of isopropylidene or benzylidene acetals. wikipedia.orgthieme-connect.de
Under basic conditions , the stability trend is slightly different: TMS < TES < TBS ≈ TBDPS < TIPS highfine.comwikipedia.orgnih.gov
Here, the TBDPS and TBS groups exhibit similar stability. wikipedia.orgnih.gov The greater stability of the TIPS group in basic media is a notable distinction. highfine.comwikipedia.org Despite this, TBDPS ethers can survive conditions such as catalytic sodium methoxide (B1231860) in methanol (B129727), which would cleave acetate (B1210297) and benzoate (B1203000) esters. thieme-connect.de
Relative Stability of Silyl Ethers
| Silyl Ether | Relative Stability to Acid Hydrolysis (Approx. Rate) | Relative Stability to Basic Hydrolysis (Approx. Rate) |
|---|---|---|
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBS | 20,000 | 20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | 20,000 |
Fluoride (B91410) ions, due to the high strength of the silicon-fluorine bond, are the most common reagents for the deprotection of silyl ethers. highfine.comthieme-connect.de The most frequently used fluoride source is tetra-n-butylammonium fluoride (TBAF). gelest.comthieme-connect.com The rate of cleavage by fluoride is also influenced by the steric and electronic nature of the silyl group.
The general trend for fluoride-mediated cleavage is often parallel to that of base-catalyzed hydrolysis. thieme-connect.de However, there are important distinctions. For instance, while TIPS groups are more stable than TBDPS groups towards basic hydrolysis, the reverse can be true with certain fluoride reagents. wikipedia.org The TBDPS group is generally more stable towards fluoride than all other simple alkyl silyl ethers, with the exception of the highly hindered TIPS group in some cases. wikipedia.org
The ease of cleavage of phenolic silyl ethers with potassium bifluoride (KHF2) was found to follow the order: TBDMS ≈ TBDPS > TIPS. nih.gov TBDMS and TBDPS ethers of a phenol (B47542) were cleaved within 30 minutes at room temperature, whereas the corresponding TIPS ether required 2.5 hours. nih.gov
Relative Ease of Cleavage with Fluoride Reagents
| Silyl Ether | General Reactivity towards Fluoride |
|---|---|
| TMS | Very Labile |
| TES | Labile |
| TBS | Moderately Stable |
| TBDPS | Stable |
| TIPS | Very Stable |
Steric and Electronic Influences of the t-Butyldiphenyl Silyl Group on Reactivity and Selectivity
The considerable steric bulk of the TBDPS group, stemming from the tert-butyl and two phenyl substituents, plays a dominant role in its influence on reactivity and selectivity. wikipedia.orgfiveable.megelest.com This steric hindrance is responsible for the high regioselectivity observed in the protection of primary alcohols over more hindered secondary and tertiary alcohols. fiveable.me
Electronically, the phenyl groups are electron-withdrawing, which contributes to the enhanced stability of TBDPS ethers under acidic conditions. thieme-connect.de This electronic effect cooperates with the steric bulk to stabilize the silyl ether towards acid-catalyzed hydrolysis. thieme-connect.de Conversely, under basic conditions, these electronic and steric effects can be opposing. thieme-connect.de
Orthogonality in Multistep Synthetic Sequences
Orthogonal protecting group strategies are fundamental to the synthesis of complex molecules, allowing for the selective removal of one protecting group without affecting others. beilstein-journals.orgfiveable.menumberanalytics.com The unique stability profile of the TBDPS group makes it an excellent component of such strategies. beilstein-journals.orgnih.govbeilstein-journals.org
The high stability of TBDPS ethers to acidic conditions allows for the selective deprotection of other acid-labile groups, such as TBS ethers, acetals, and trityl ethers, while the TBDPS group remains intact. wikipedia.orgthieme-connect.de For example, a TBS group can be readily cleaved with reagents like acetic acid or pyridinium (B92312) p-toluenesulfonate, conditions under which a TBDPS ether is stable. thieme-connect.de This orthogonality is frequently exploited in carbohydrate and natural product synthesis. nih.govresearchgate.net
Furthermore, the differential stability towards fluoride reagents allows for the selective cleavage of various silyl ethers in the presence of each other. While TBAF is a general deprotecting agent, selective removal is possible. For instance, a less hindered silyl ether like TES can be removed in the presence of a TBDPS group. gelest.com Conversely, it is common to selectively remove a TBS group with fluoride while leaving a TBDPS group untouched by carefully controlling the reaction conditions. wikipedia.orgthieme-connect.de The selective deprotection of a TBDPS ether in the presence of a TIPS ether can be more challenging but is achievable under specific conditions. wikipedia.org
This ability to be selectively retained or removed in the presence of a wide array of other protecting groups solidifies the role of the TBDPS group as a cornerstone in the strategic design of multistep organic syntheses. nih.govbeilstein-journals.orgresearchgate.net
Computational and Mechanistic Investigations of T Butyldiphenyl Silane Chemistry
Quantum Chemical Studies on Silicon-Oxygen Bond Strength in t-Butyldiphenyl Silyl (B83357) Ethers
The stability of the silicon-oxygen (Si-O) bond in t-butyldiphenylsilyl ethers is a key determinant of their utility as protecting groups. Quantum chemical studies, often employing density functional theory (DFT), provide valuable insights into the nature and strength of this bond.
These studies reveal that the Si-O bond in silyl ethers is significantly influenced by electronic and steric factors. The phenyl groups in the TBDPS moiety, being electron-withdrawing, can affect the electron density at the silicon atom, which in turn influences the Si-O bond polarity and strength. wikipedia.org Furthermore, the bulky tert-butyl and diphenyl groups create considerable steric hindrance around the silicon atom, which can impact the accessibility of the Si-O bond to reagents.
Natural bond orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. In the context of disiloxanes, which contain Si-O-Si linkages, NBO analysis has shown that vicinal hyperconjugative interactions of the nO → σXH type (where nO is a lone pair on the oxygen atom and σXH is an antibonding orbital of a neighboring bond) play a crucial role in determining the torsional flexibility and reduced basicity of these compounds compared to their carbon analogues (ethers). researchgate.net This understanding of bonding in Si-O-Si systems can be extrapolated to Si-O-C linkages in TBDPS ethers.
A comparative look at the bonding in dimethyl ether (DME) and disiloxane (B77578) (DSE) highlights these differences. The calculated bond lengths and angles, as well as the energetic stabilization from hyperconjugation, underscore the unique electronic nature of the silicon-oxygen bond. researchgate.net
Table 1: Comparison of Calculated and Experimental Properties of Disiloxane (DSE) and Dimethyl Ether (DME) researchgate.net
| Property | DSE (Calculated) | DSE (Experimental) | DME (Calculated) | DME (Experimental) |
| X–O Bond Length (Å) | 1.631 | 1.645 | 1.411 | 1.412 |
| X–O–X Angle (°) | 151.2 | 145.3 | 111.2 | 112.7 |
| X–H Bond Length (Å) | 1.479 | 1.480 | 1.085 | 1.088 |
Data obtained from B3LYP/aug-cc-pVTZ level of theory.
These computational insights are critical for rationalizing the observed reactivity of TBDPS ethers and for predicting their behavior in different chemical environments.
Transition State Analysis of t-Butyldiphenyl Silyl Group Transfer Reactions
The transfer of the t-butyldiphenylsilyl group from one atom to another is a fundamental step in many organic reactions. Transition state analysis, a cornerstone of computational chemistry, allows for the detailed examination of the high-energy structures that govern the rates and selectivities of these transfer reactions.
For instance, in the intramolecular silyloxypyrone-based [5 + 2] cycloadditions, the nature of the silyl transfer group significantly impacts the reaction rate. acs.org Computational studies can model the transition states for these reactions, revealing the steric and electronic factors that favor the use of the more robust t-butyldiphenylsilyl group over the more common t-butyldimethylsilyl (TBS) group. acs.org
Kinetic isotope effect (KIE) studies, often complemented by computational modeling, provide experimental evidence for the nature of the transition state. In the cyclization of 2-hydroxypropyl-4-nitrophenyl phosphate, KIEs indicated a concerted mechanism with a transition state involving significant nucleophile-phosphorus bond formation. nih.gov While this specific example does not directly involve a TBDPS group transfer, the principles of using KIEs to probe transition states are broadly applicable.
Furthermore, computational studies can elucidate the role of catalysts and reaction conditions in influencing the transition state. For example, in silyl cation-promoted C-F activation, the formation of a phenyl cation intermediate can lead to either intramolecular arene-coupling or C-H insertion. rsc.org Theoretical calculations can map out the potential energy surfaces for these competing pathways, identifying the transition states and explaining the observed product distribution. rsc.org The calculations in one study supported an early transition state, direct insertion model for a C-H insertion reaction. rsc.org
Conformational Analysis of Molecules Containing t-Butyldiphenyl Silyl Moieties
The conformational preferences of molecules containing the bulky t-butyldiphenylsilyl group can have a profound impact on their reactivity and biological activity. frontiersin.orgunimi.it Computational methods, such as molecular mechanics (MM) and DFT, are invaluable for exploring the conformational landscape of these molecules. upenn.edu
For example, in the synthesis of a conformationally locked carbocyclic nucleoside, 1D and 2D NMR spectroscopy, coupled with NOE analysis, were used to determine the conformations of isomeric products. nih.gov Computational modeling could further refine these structures and provide energetic rankings of different conformers. The study of cis-1,4-di-tert-butyl-cyclohexane, although not containing a silyl group, demonstrates how computational analysis can reveal unexpected low-energy conformations, such as a twist boat, due to the presence of bulky tert-butyl groups. upenn.edu This highlights the importance of thorough conformational searches for sterically demanding groups.
Table 2: Calculated Energy Contributions for Chair and Twist Boat Conformations of cis-1,4-di-tert-butyl-cyclohexane upenn.edu
| Energy Term (kcal/mol) | Chair Conformation | Twist Boat Conformation |
| Stretch | 2.4850 | 2.0515 |
| Bend | 5.8867 | 4.8817 |
| Stretch-Bend | 0.5618 | 0.4490 |
| Torsion | 7.1052 | 7.9554 |
| Non-1,4 VDW | -1.9211 | -2.1009 |
| 1,4 VDW | 10.4822 | 10.7308 |
| Total Energy | 24.6000 | 23.9645 |
Calculated using MM2 force field.
These analyses are crucial for understanding structure-activity relationships and for designing molecules with specific three-dimensional structures.
Theoretical Prediction of Reactivity and Selectivity in t-Butyldiphenylsilylation Reactions
The ability to predict the reactivity and selectivity of silylation reactions is a significant goal of computational chemistry. chemrxiv.orgucf.eduescholarship.org By modeling the reaction pathways and transition states, chemists can anticipate which hydroxyl group in a polyol will be preferentially silylated or the stereochemical outcome of a reaction. wikipedia.org
DFT calculations can be used to study the effects of different substituents on the silicon atom on the reactivity in silylative coupling reactions. nih.gov For instance, replacing a methyl group with a methoxy (B1213986) group on the silicon was found to decrease the energy barrier of the reaction, likely due to increased electrostatic attraction between the ruthenium catalyst and the silicon atom. nih.gov
Machine learning models, combined with quantum mechanical descriptors, are emerging as powerful tools for predicting reaction selectivity. chemrxiv.org These models can learn the complex relationships between molecular structure and reactivity, enabling rapid and accurate predictions for a wide range of reactions. chemrxiv.org
In the context of TBDPS chemistry, theoretical predictions can guide the choice of reagents and reaction conditions to achieve the desired outcome. For example, in the silylation of alcohols, computational studies can help understand the role of the catalyst and leaving group in determining the chemoselectivity of the reaction. uni-muenchen.de These predictive capabilities are invaluable for streamlining synthetic planning and minimizing experimental trial and error.
Table 3: Predicted vs. Experimental Accuracy of a Machine-Learned Model for Different Reaction Types chemrxiv.org
| Reaction Type | Top-1 Accuracy (%) |
| Aromatic C-H Functionalization | 91 |
| Aromatic C-X Substitution | 97 |
| Other Substitution Reactions | 94 |
This demonstrates the potential of computational models to accurately predict the outcomes of complex chemical transformations.
Advanced Analytical Methodologies for the Study of T Butyldiphenyl Silane Derivatives
Spectroscopic Techniques for Investigating Reaction Mechanisms and Intermediates (e.g., NMR Studies of Silylation Catalysis)
Spectroscopic methods are indispensable tools for probing the intricate details of reaction mechanisms involving t-butyldiphenylsilane. researchgate.netirma-international.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for identifying transient intermediates and understanding the dynamics of catalytic processes like silylation.
Detailed NMR studies allow for the real-time monitoring of reactions and the characterization of species formed during the catalytic cycle. For instance, in studies of copper-catalyzed silylation reactions, ¹H NMR and ¹³C NMR spectroscopy are used to determine the purity and structure of the resulting allenylsilane products. nih.gov Careful analysis of crude reaction mixtures by NMR can reveal not only the desired product but also side products, providing valuable information about reaction pathways. nih.gov For example, in the catalytic C-H silylation of N-methylindole with a silyldiazene, ¹H NMR was used to quantify the conversion to the desired silylated indole (B1671886) and to identify a bis-indole byproduct, which was later confirmed by X-ray crystallography. nih.gov
¹H and ¹³C NMR chemical shifts are characteristic for the TBDPS group and the molecule it is attached to. In a study of functional group variations in tert-butyldiphenylsilanes, the following NMR data were recorded for triphenyl(tert-butyl)silane in C₆D₆:
¹H NMR: δ = 1.20 [s, 9H, C(CH₃)₃], 7.16 (m, 9H, HPh), 7.68 (m, 6H, HPh). d-nb.info
¹³C{¹H} NMR: δ = 18.9 [s, C(CH₃)₃], 29.0 [s, C(CH₃)₃], 128.1 (s, CPh), 129.5 (s, CPh), 135.2 (s, CPh), 136.9 (s, CPh). d-nb.info
Furthermore, ²⁹Si-NMR spectroscopy offers a direct way to probe the silicon environment, providing insights into the electronic and steric effects that govern the reactivity of silyl (B83357) ethers. semanticscholar.org The integration of various spectroscopic techniques allows for a comprehensive understanding of the reaction mechanisms, enabling the optimization of reaction conditions to improve yields and minimize unwanted side products. irma-international.org
Table 1: Representative ¹H NMR Data for TBDPS Derivatives
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| triphenyl(tert-butyl)silane | C₆D₆ | 1.20 (s, 9H), 7.16 (m, 9H), 7.68 (m, 6H) | d-nb.info |
Mass Spectrometric Techniques for Characterization and Fragmentation Pathway Analysis of t-Butyldiphenyl Silyl Compounds
Mass spectrometry (MS) is a cornerstone technique for the characterization of TBDPS-protected compounds, offering high sensitivity and detailed structural information. tandfonline.com Due to their enhanced volatility compared to the parent polar compounds, TBDPS derivatives are amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com
Under electron impact (EI) ionization, TBDPS ethers and esters exhibit characteristic fragmentation patterns that are highly useful for their identification. researchgate.nettandfonline.com A predominant and diagnostically significant fragmentation pathway is the loss of the tert-butyl group, a radical cleavage that results in a stable [M-57]⁺ ion. researchgate.nettandfonline.com This ion is often the base peak or one of the most abundant ions in the spectrum, providing a clear marker for the presence of the TBDPS group.
Another common fragment ion observed in the mass spectra of TBDPS compounds is found at a mass-to-charge ratio (m/z) of 199. tandfonline.comresearchgate.nettandfonline.com This ion corresponds to the diphenylsilanol (B12336426) cation, [Ph₂SiOH]⁺, and its presence further corroborates the identity of the silyl protecting group. researchgate.nettandfonline.com The analysis of these fragmentation pathways is crucial not only for structural confirmation but also for distinguishing between isomers and identifying unknown compounds in complex mixtures. nih.govnih.gov The combination of liquid chromatography with mass spectrometry (LC/MS) is particularly powerful, as the apolar nature of typical mobile phases facilitates the interface with the mass spectrometer. researchgate.nettandfonline.com
Table 2: Characteristic Mass Spectral Fragments of TBDPS Compounds
| Fragment Ion | m/z | Description | Reference |
|---|---|---|---|
| [M-tBu]⁺ or [M-57]⁺ | Molecular Weight - 57 | Loss of a tert-butyl radical from the molecular ion. | researchgate.nettandfonline.com |
| [Ph₂SiOH]⁺ | 199 | Diphenylsilanol cation. | tandfonline.comresearchgate.nettandfonline.com |
Chromatographic Methods for Purification and Analysis of t-Butyldiphenyl Silyl Ethers
Chromatographic techniques are essential for both the purification of TBDPS-protected molecules and the analytical assessment of their purity. The choice of method depends on the scale of the separation and the nature of the compound.
For preparative scale purification, silica (B1680970) gel column chromatography is widely employed. nih.gov Following a silylation reaction, this technique effectively separates the desired TBDPS ether from excess reagents, such as t-butyldiphenylsilyl chloride and imidazole (B134444), and any unreacted starting material or byproducts. nih.gov The crude product from deprotection reactions using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) is also commonly purified by flash column chromatography on silica gel. chemspider.com
For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of TBDPS derivatives. researchgate.nettandfonline.com TBDPS ethers and esters demonstrate good stability under typical HPLC conditions. tandfonline.comresearchgate.nettandfonline.com Separations are often achieved on reverse-phase columns, such as octylsilyl (RP-8), using mobile phases like acetonitrile. researchgate.nettandfonline.com Detection is commonly performed with a UV detector; while absorption at 254 nm is possible, maximum sensitivity is achieved at around 220 nm. tandfonline.comresearchgate.nettandfonline.com Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of these compounds, leveraging their volatility. mdpi.com
Table 3: Chromatographic Conditions for TBDPS Ether Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |
|---|---|---|---|---|
| HPLC | Octylsilyl (RP-8) | Acetonitrile | UV (220 nm for max sensitivity) | tandfonline.comresearchgate.nettandfonline.com |
| Column Chromatography | Silica Gel | Petroleum ether/ethyl acetate (B1210297) gradients | TLC | nih.govchemspider.com |
| GC-MS | (Not specified) | Helium | Mass Spectrometry | mdpi.com |
X-ray Crystallography for Structural Elucidation of TBDPS-Containing Molecules
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline TBDPS-containing compounds. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms within the molecule. researchgate.net
The TBDPS group itself has been noted for its excellent crystallization properties, facilitating the growth of single crystals suitable for diffraction analysis from a variety of derivatives. d-nb.info The structural elucidation of TBDPS-containing molecules by X-ray diffraction has been reported in the literature, providing definitive proof of their molecular architecture. For example, the molecular structures of phenyl, methoxy (B1213986), and amino-functionalized tert-butyldiphenylsilanes have been determined using single-crystal X-ray diffraction analysis. d-nb.info
In another example, the crystal structure of 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl) tetrahydro-2H-pyran-2-one was determined, confirming its complex stereochemistry. researchgate.net The data obtained from these analyses, such as crystal system, space group, and unit cell dimensions, are crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. d-nb.inforesearchgate.net
Table 4: Crystallographic Data for a TBDPS-Containing Molecule
| Compound | Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 3-((tert-butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl) tetrahydro-2H-pyran-2-one | C₄₁H₄₂O₂Si | Monoclinic | P2₁/n | researchgate.net |
| triphenyl(tert-butyl)silane | (Not provided) | Trigonal | P-3 | d-nb.info |
Future Directions and Emerging Research Avenues in T Butyldiphenyl Silane Chemistry
Development of Novel t-Butyldiphenyl Silylating Reagents with Enhanced Properties
The classical reagent for introducing the TBDPS group, t-butylchlorodiphenylsilane (TBDPSCl), is highly effective but can present challenges in terms of reactivity and selectivity in complex molecular architectures. wikipedia.org Future research is focused on developing novel silylating agents with tailored properties to overcome these limitations.
One promising avenue is the modification of the leaving group on the silicon atom to fine-tune the reagent's electrophilicity. For instance, the use of t-butyldiphenylsilyl triflate (TBDPSOTf) offers a more reactive alternative to the chloride for silylating sterically hindered alcohols. wikipedia.org Ongoing research aims to explore a wider array of leaving groups to create a toolkit of TBDPS reagents with a graduated spectrum of reactivity. This would allow chemists to select the optimal reagent for a specific substrate, minimizing side reactions and improving yields.
Another area of development is the synthesis of TBDPS reagents with modified phenyl groups. Introducing electron-donating or electron-withdrawing substituents on the aromatic rings can modulate the electronic properties of the silicon center, thereby influencing the stability and reactivity of the resulting silyl (B83357) ether. This approach could lead to TBDPS ethers that are cleavable under highly specific and orthogonal conditions, a critical requirement in multi-step syntheses.
Furthermore, research into functionalized t-butyldiphenylsilanes, such as those bearing additional reactive sites, opens up possibilities for tandem reactions where protection and subsequent functionalization can occur in a single step. d-nb.info For example, a TBDPS reagent containing a latent catalytic moiety could be envisaged to direct reactions at a specific site within a molecule after the silylation event.
| Reagent Type | Potential Enhancement | Research Focus |
| Modified Leaving Group | Tunable reactivity | Exploration of triflates, nonaflates, and other highly reactive leaving groups. |
| Substituted Phenyl Rings | Altered electronic properties and stability | Synthesis of TBDPS reagents with electron-donating or -withdrawing groups. |
| Functionalized Scaffolds | Tandem reaction capabilities | Incorporation of latent reactive sites or catalytic moieties. |
Integration of t-Butyldiphenyl Silane (B1218182) Protection in Automated Synthesis Platforms
The rise of automated synthesis, including both solid-phase and flow chemistry platforms, has revolutionized the way complex molecules are prepared. beilstein-journals.orgresearchgate.net The integration of TBDPS protection into these automated systems is a key area of future development. The stability of the TBDPS group to a wide range of reaction conditions makes it an ideal candidate for multi-step automated sequences. wikipedia.org
In the context of automated solid-phase peptide synthesis (SPPS), for instance, the use of TBDPS to protect the hydroxyl groups of serine, threonine, and tyrosine residues could offer advantages over more labile protecting groups, particularly in the synthesis of long or complex peptides. beilstein-journals.org Research in this area will focus on optimizing the conditions for both the introduction and cleavage of the TBDPS group on a solid support, ensuring high efficiency and compatibility with standard SPPS protocols.
Flow chemistry, with its precise control over reaction parameters, offers a powerful platform for TBDPS chemistry. The development of continuous flow methods for silylation and desilylation would enable the rapid and scalable production of TBDPS-protected intermediates. rsc.org This is particularly relevant for industrial applications where efficiency and throughput are paramount. Future work will involve the design of robust flow reactors and the screening of catalysts and reagents that are amenable to continuous processing.
| Automated Platform | Application of TBDPS Protection | Future Research Direction |
| Solid-Phase Synthesis | Protection of amino acid side chains (e.g., in SPPS). | Optimization of on-resin silylation and cleavage protocols. |
| Flow Chemistry | Continuous production of TBDPS-protected intermediates. | Development of dedicated flow reactors and high-efficiency catalysts. |
Sustainable and Environmentally Benign Methodologies for t-Butyldiphenyl Silyl Chemistry
In line with the growing emphasis on green chemistry, a significant research effort is being directed towards developing more sustainable methods for the use of TBDPS protecting groups. This encompasses the entire lifecycle of the protecting group, from its introduction to its removal and the recycling of reagents.
One key area of focus is the development of catalytic methods for silylation and desilylation. The use of catalytic amounts of reagents, as opposed to stoichiometric quantities, reduces waste and improves the atom economy of the process. For example, the development of recyclable, solid-supported catalysts for the cleavage of TBDPS ethers presents a greener alternative to traditional fluoride-based reagents. sigmaaldrich.com An efficient and environmentally friendly method for the deprotection of tert-butyldiphenylsilyl ethers has been reported using triflic acid supported on silica (B1680970) gel, which allows for the catalyst to be recovered and recycled. sigmaaldrich.com
Solvent choice is another critical aspect of sustainable chemistry. Research into solvent-free silylation reactions or the use of greener, bio-based solvents is gaining traction. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool for reducing reaction times and energy consumption in TBDPS chemistry. mdpi.com
Furthermore, the development of photochemical and electrochemical methods for the protection and deprotection of alcohols with silyl ethers is a promising frontier. nih.gov These methods often operate under mild conditions and can offer high selectivity, avoiding the need for harsh chemical reagents. For instance, a metal-free approach for the oxidation of t-butyldiphenylsilane to t-butyldiphenylsilanol using visible light and an organoboron catalyst represents a greener alternative to traditional oxidation methods.
| Sustainability Aspect | Emerging Methodology | Example |
| Reagent Stoichiometry | Catalytic deprotection | Triflic acid on silica gel for TBDPS ether cleavage. sigmaaldrich.com |
| Solvents and Energy | Solvent-free and microwave-assisted reactions | One-pot, solvent-free regioselective silylation of polyols. nih.gov |
| Reaction Conditions | Photochemical and electrochemical methods | Visible-light-mediated oxidation of t-butyldiphenylsilane. |
Exploration of t-Butyldiphenyl Silane in New Catalytic Cycles and Transformations
Beyond its traditional role as a protecting group, the this compound moiety is being explored for its potential to participate directly in catalytic cycles and new chemical transformations. The unique steric and electronic properties of the TBDPS group can be harnessed to influence the outcome of chemical reactions.
One area of active research is the use of TBDPS-containing ligands in asymmetric catalysis. d-nb.info The bulky TBDPS group can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of transformations. The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction.
Furthermore, the TBDPS group itself can be the site of chemical transformation. The activation of the Si-C or Si-H bonds in t-butyldiphenylsilane derivatives can lead to the formation of reactive silicon-centered radicals or anions, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Recent research has demonstrated the generation of carbon-centered radicals from the activation of the sp³-C-Si bond in alkyl-substituted silanols under mild, photoinduced conditions.
The in-situ generation of t-butyldiphenylsilanol from t-butyldiphenylsilane has also been shown to catalyze certain transformations, opening up new possibilities for organocatalysis.
| Area of Exploration | Role of this compound | Research Example |
| Asymmetric Catalysis | As a bulky, directing group in chiral ligands. | Development of novel TBDPS-containing ligands for enantioselective synthesis. d-nb.info |
| Bond Activation | As a precursor to reactive silicon-based intermediates. | Photoinduced generation of carbon-centered radicals from TBDPS-silanols. |
| Organocatalysis | In-situ generated t-butyldiphenylsilanol as a catalyst. | Facilitation of chemical transformations by in-situ generated silanols. |
Interdisciplinary Research Involving this compound Scaffolds (e.g., Medicinal Chemistry Applications)
The unique properties of the this compound scaffold are increasingly being recognized in interdisciplinary fields, most notably in medicinal chemistry and materials science. The lipophilicity and metabolic stability of the TBDPS group can be advantageously incorporated into the design of new therapeutic agents and molecular probes.
In medicinal chemistry, the TBDPS moiety can be used as a "privileged scaffold" to which various pharmacophores can be attached. unife.it This approach allows for the rapid generation of libraries of new compounds for biological screening. The TBDPS group can modulate the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of a TBDPS group can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
A notable application is the use of aryl-tert-butylfluorosilanes, which are derived from the TBDPS scaffold, as ¹⁸F-labeled imaging agents in positron emission tomography (PET) for tumor diagnostics. d-nb.info This highlights the potential of TBDPS derivatives in the development of new diagnostic tools.
In materials science, the rigid and bulky nature of the TBDPS group can be exploited to create novel materials with interesting properties. For example, TBDPS-containing polymers may exhibit enhanced thermal stability and unique optical or electronic properties. The incorporation of TBDPS groups onto surfaces can be used to modify their hydrophobicity and other surface properties.
| Interdisciplinary Field | Application of this compound | Example |
| Medicinal Chemistry | As a scaffold in drug design to modulate ADME properties. | Aryl-tert-butylfluorosilanes as ¹⁸F-labeled PET imaging agents for tumor diagnostics. d-nb.info |
| Materials Science | To create polymers and surface coatings with enhanced properties. | Modification of surface hydrophobicity with TBDPS groups. |
Q & A
Q. How can this compound be integrated into hybrid materials for advanced applications (e.g., optoelectronics)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
